

Spectroscopic data (NMR, IR, MS) for 5-Cyclopropyl-2-fluorobenzoic acid

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Compound of Interest

Compound Name: 5-Cyclopropyl-2-fluorobenzoic acid

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A Technical Guide to the Spectroscopic Analysis of 5-Cyclopropyl-2-fluorobenzoic Acid

This technical guide provides a comprehensive overview of the expected spectroscopic data for **5-cyclopropyl-2-fluorobenzoic acid**, alongside detailed experimental protocols for acquiring such data. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with or synthesizing this compound.

Predicted Spectroscopic Data

While specific experimental spectra for **5-cyclopropyl-2-fluorobenzoic acid** are not widely available in public databases, its spectroscopic characteristics can be predicted based on its chemical structure. The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Table 1: Predicted ^1H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~10-13	Singlet (broad)	1H	-COOH
~7.8-8.0	Doublet of doublets	1H	Ar-H
~7.1-7.3	Doublet of doublets	1H	Ar-H
~6.9-7.1	Triplet	1H	Ar-H
~1.8-2.0	Multiplet	1H	Cyclopropyl-CH
~0.9-1.1	Multiplet	2H	Cyclopropyl-CH ₂
~0.6-0.8	Multiplet	2H	Cyclopropyl-CH ₂

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS).

Table 2: Predicted ¹³C NMR Data

Chemical Shift (ppm)	Assignment
~165-170 (d)	-COOH
~160-165 (d, ¹ JCF)	C-F
~140-145	C-Cyclopropyl
~130-135 (d)	Ar-CH
~125-130 (d)	Ar-CH
~115-120 (d, ² JCF)	Ar-CH
~110-115	Ar-C
~10-15	Cyclopropyl-CH
~5-10	Cyclopropyl-CH ₂

Solvent: CDCl₃ or DMSO-d₆. The symbol (d) indicates a doublet due to fluorine coupling, with the coupling constant denoted as J.

Table 3: Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic acid)
~1700	Strong	C=O stretch (Carboxylic acid)
~1600, ~1475	Medium-Strong	C=C stretch (Aromatic ring)
~1250	Strong	C-O stretch (Carboxylic acid)
~1200	Strong	C-F stretch
~1020	Medium	Cyclopropyl C-C stretch

Sample preparation: KBr pellet or ATR.

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
180.06	[M] ⁺ (Molecular ion)
163.06	[M-OH] ⁺
152.05	[M-CO] ⁺
135.05	[M-COOH] ⁺

Ionization method: Electron Impact (EI). The predicted monoisotopic mass of C₁₀H₉FO₂ is 180.05865 Da[1].

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **5-cyclopropyl-2-fluorobenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Materials:

- **5-Cyclopropyl-2-fluorobenzoic acid** (5-25 mg for ^1H , 50-100 mg for ^{13}C)[2][3]
- Deuterated solvent (e.g., CDCl_3 , DMSO-d_6)[4]
- NMR tube (5 mm diameter)[4]
- Internal standard (e.g., TMS)[3]
- Pipettes
- Vortex mixer

Procedure:

- Sample Preparation:
 - Accurately weigh the required amount of **5-cyclopropyl-2-fluorobenzoic acid** and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2][4]
 - Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[4]
 - If an internal standard is not already present in the solvent, add a small amount of TMS.[3]
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[2]
 - The final sample height in the NMR tube should be approximately 4-5 cm.[4]
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine.
 - Lock the spectrometer onto the deuterium signal of the solvent.[4]
 - Shim the magnetic field to achieve optimal homogeneity and resolution.[4]

- Acquire the ^1H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- Following ^1H NMR acquisition, set up the parameters for the ^{13}C NMR experiment and acquire the spectrum. This will typically require a longer acquisition time due to the lower natural abundance and sensitivity of the ^{13}C nucleus.[2]

- Data Processing:
 - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
 - Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
 - Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- **5-Cyclopropyl-2-fluorobenzoic acid (1-2 mg)**
- Potassium bromide (KBr), IR grade
- Mortar and pestle
- Pellet press
- FTIR spectrometer

Procedure:

- Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of **5-cyclopropyl-2-fluorobenzoic acid** with approximately 100-200 mg of dry KBr powder in an agate mortar.[5]
- The mixture should be a fine, homogeneous powder.
- Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.[6]
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).[6]
- Data Analysis:
 - Identify the characteristic absorption bands in the spectrum.
 - Correlate the observed wavenumbers with known vibrational frequencies of functional groups to confirm the presence of the carboxylic acid, aromatic ring, cyclopropyl group, and carbon-fluorine bond.[6]

Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation by placing a small amount of the solid sample directly on the ATR crystal.[7]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

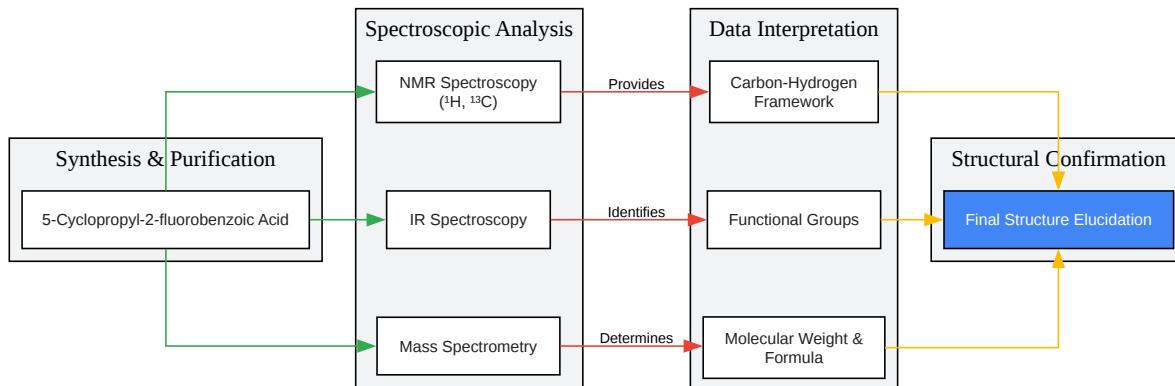
- **5-Cyclopropyl-2-fluorobenzoic acid**
- Volatile organic solvent (e.g., methanol, acetonitrile)
- Mass spectrometer (e.g., GC-MS or LC-MS)

Procedure:

- Sample Preparation:
 - Prepare a dilute solution of the sample in a suitable volatile solvent.
- Data Acquisition (using GC-MS as an example):
 - Inject a small volume (e.g., 1 μ L) of the sample solution into the gas chromatograph.[\[8\]](#)
 - The sample is vaporized and separated on the GC column. The oven temperature program should be optimized to ensure good separation and peak shape.[\[8\]](#)[\[9\]](#)
 - The separated components elute from the column and enter the mass spectrometer.
 - The molecules are ionized, typically by electron impact (EI), causing fragmentation.[\[8\]](#)
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[\[10\]](#)
 - A mass spectrum is recorded, plotting ion abundance versus m/z.
- Data Analysis:
 - Identify the molecular ion peak ($[M]^+$) to confirm the molecular weight of the compound.
 - Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide further structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a chemical compound like **5-cyclopropyl-2-fluorobenzoic acid** using the spectroscopic techniques described above.



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Caption: Workflow for Spectroscopic Structural Elucidation.

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